N-[3-(2,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine
Description
N-[3-(2,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenoxy group attached to a propyl chain, which is further connected to a tertiary amine
Properties
IUPAC Name |
N-[3-(2,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12-7-8-13(2)14(11-12)17-10-6-9-16-15(3,4)5/h7-8,11,16H,6,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUURLRIHXQTWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCNC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine typically involves the reaction of 2,5-dimethylphenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(2,5-dimethylphenoxy)propylamine. This intermediate is then reacted with 2-methylpropan-2-amine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or primary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary or primary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[3-(2,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of N-[3-(2,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine is not well-documented. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its amine and phenoxy groups. These interactions may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2,5-dimethylphenoxy)propyl]guanidine, nitrate salt
- 3-(2,5-dimethylphenoxy)-N-methyl-1-propanamine
- N-[2-(2,5-dimethylphenoxy)propyl]-3-isobutoxyaniline
Uniqueness
N-[3-(2,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine is unique due to its specific structural features, such as the combination of a phenoxy group with a tertiary amine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
